molecular formula C11H22O2 B1593463 2-Heptyl-4-methyl-1,3-dioxolane CAS No. 74094-61-4

2-Heptyl-4-methyl-1,3-dioxolane

Cat. No. B1593463
CAS RN: 74094-61-4
M. Wt: 186.29 g/mol
InChI Key: PTJICCHLTNPHDB-UHFFFAOYSA-N
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Description

2-Heptyl-4-methyl-1,3-dioxolane is a chemical compound with the molecular formula C11H22O2 . It is a clear, colorless liquid with a green, woody aroma .


Molecular Structure Analysis

The molecular structure of 2-Heptyl-4-methyl-1,3-dioxolane consists of 11 carbon atoms, 22 hydrogen atoms, and 2 oxygen atoms . The average mass is 186.291 Da and the monoisotopic mass is 186.161987 Da .


Physical And Chemical Properties Analysis

2-Heptyl-4-methyl-1,3-dioxolane is a clear, colorless liquid with a green, woody aroma . It has a predicted boiling point of 224.4°C and a predicted density of 0.883g/cm3 .

Scientific Research Applications

Synthesis and Catalysis

2-Heptyl-4-methyl-1,3-dioxolane has been synthesized from n-octylaldehyde and ethylene glycol using Fe_2(SO_4)_3/SiO_2 as a catalyst. The synthesis process and its optimization are detailed in a study by Sheng (2007), highlighting the efficiency of this catalytic system in producing high yields of the compound under specific conditions (Sheng, 2007).

Polymerization and Material Science

In material science, 2-Heptyl-4-methyl-1,3-dioxolane derivatives have been used in the polymerization process. For instance, Coskun et al. (1998) explored the synthesis, characterization, and thermal degradation of poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate], providing insights into the properties and applications of such polymers (Coskun et al., 1998). Similarly, Hiraguri and Endo (1989) investigated the preparation and radical ring-opening polymerization of 2-substituted-4-methylene-1,3-dioxolanes, a process essential in creating polyketone materials (Hiraguri & Endo, 1989).

Medical and Biological Research

In the medical field, dioxolane nucleosides, which involve compounds like 2-Heptyl-4-methyl-1,3-dioxolane, have been noted for their antiviral and anticancer properties. Janes et al. (1999) highlighted the importance of controlling stereochemistry in the synthesis of these nucleosides, which can lead to powerful drugs (Janes et al., 1999).

Chemical Synthesis and Applications

Various studies have explored the synthesis and applications of different 1,3-dioxolane derivatives. For instance, Petroski (2002) described the efficient preparation of 2-methyl-1,3-dioxolane-2-ethanol, a compound useful as a methyl vinyl ketone equivalent, showcasing the chemical versatility of these compounds (Petroski, 2002).

Industrial Applications

1,3-Dioxolane derivatives have also found applications in industrial settings. For instance, Zhao (2010) synthesized acetal anionic surfactants using 2-heptyl-4-chloromethyl-1,3-dioxolane, indicating its use in detergent and cosmetic industries (Zhao, 2010).

Safety And Hazards

2-Heptyl-4-methyl-1,3-dioxolane should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-heptyl-4-methyl-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2/c1-3-4-5-6-7-8-11-12-9-10(2)13-11/h10-11H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJICCHLTNPHDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1OCC(O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80868281
Record name 2-Heptyl-4-methyl-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80868281
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Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear, colourless liquid; Green, woody aroma
Record name Octanal propyleneglycol acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1719/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water; soluble in organic solvents, Soluble (in ethanol)
Record name Octanal propyleneglycol acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1719/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.886-0.893
Record name Octanal propyleneglycol acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1719/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-Heptyl-4-methyl-1,3-dioxolane

CAS RN

74094-61-4
Record name 2-Heptyl-4-methyl-1,3-dioxolane
Source CAS Common Chemistry
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Record name Octanal propyleneglycol acetal
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Record name 2-Heptyl-4-methyl-1,3-dioxolane
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Record name 2-heptyl-4-methyl-1,3-dioxolane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name OCTANAL PROPYLENEGLYCOL ACETAL
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Record name Octanal propyleneglycol acetal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032448
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
SM Mahungu, SL Hansen, WE Artz - Journal of the American Oil Chemists' …, 1998 - Springer
Static headspace and capillary gas chromatography, in combination with infrared and mass spectrometry, were used to collect, separate, identify, and quantitate the oxidative and …
Number of citations: 10 link.springer.com
WE Artz, LL Lai, SL Hansen - Deep frying, 2007 - Elsevier
Publisher Summary As the countries around the world have experienced improved economic conditions, the resulting increase in affluence has resulted in an increase in per capita …
Number of citations: 5 www.sciencedirect.com
M Fahim, M Ibrahim, S Zahiruddin… - Phytochemical …, 2019 - Wiley Online Library
Introduction The absence of microbial growth and resistance to oxidative deterioration in fruits of Musa × paradisiaca L. (bananas) is an indication of the presence of antimicrobial and …
W Jia, R Zhang, L Shi, F Zhang, J Chang… - Journal of Chromatography …, 2019 - Elsevier
A dynamic headspace (DHS) with DVB/CAR/PDMS trapping materials was coupled to a gas chromatography-mass spectrometry for the separation and identification of volatile-flavor …
Number of citations: 16 www.sciencedirect.com
SM Mahungu - 1994 - search.proquest.com
Static headspace (HS) and capillary gas chromatography/infrared spectroscopy-mass spectrometry (GC/IR-MS) were used to collect, separate, identify and quantitate the oxidative and …
Number of citations: 6 search.proquest.com
C Shan, G Wu, Y Bu, W Zhu, J Li, X Li - International Journal of Food … - Wiley Online Library
The present study aimed to investigate the impact of TGase cross‐linking on the flavour characteristics, particularly focusing on its ability to reduce bitterness in enzymatically digested …
Number of citations: 0 ifst.onlinelibrary.wiley.com
WAS Akbar, MS Arokiarajan, JJ Christopher… - Biocatalysis and …, 2023 - Elsevier
In recent years, there is a hypothesis that halophytes, plants that thrive in extremely salty environments, may secrete bioactive compounds that may help reduce the negative effects of …
Number of citations: 0 www.sciencedirect.com

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